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Compound of Interest

Compound Name: Aderbasib

Cat. No.: B1684442

A Comparative Guide to the Efficacy of INCB7839 and INCB3619

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual
ADAM10 and ADAM17 inhibitors, INCB7839 (Aderbasib) and INCB3619. The information is
intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of these compounds.

Mechanism of Action

Both INCB7839 and INCB3619 are potent inhibitors of the metalloproteinases ADAM10 and
ADAML17. These enzymes, often referred to as sheddases, are responsible for the ectodomain
cleavage of a variety of cell surface proteins. By inhibiting ADAM10 and ADAM17, these
compounds block the release of ligands for key receptor tyrosine kinases, such as the
epidermal growth factor receptor (EGFR) and HER2/neu, as well as other signaling molecules
like neuroligin-3 (NLGN3). This inhibition disrupts critical signaling pathways that drive tumor
growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data for INCB7839 and INCB3619,
comparing their inhibitory potency and efficacy in both preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity
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Compound Target IC50 Reference
INCB3619 ADAM10 22 nM [1]
ADAM17 14 nM [1]
INCB7839 ADAM10/17 Low nanomolar [2]
Table 2: Preclinical In Vivo Efficacy

Compound Cancer Model Dosing Outcome Reference

Pediatric 50 mg/kg, i.p., 5 o

) Robust inhibition
INCB7839 Glioblastoma days/week for 2
of tumor growth
Xenograft weeks
Complete

BT474 Breast
30 mg/kg/day +

prevention of

Cancer o [3]
Lapatinib tumor volume
Xenograft )
increase
A549 NSCLC 60 mg/kg/day, Significant tumor
INCB3619 o
Xenograft s.c., for 14 days growth inhibition

Table 3: Clinical Efficacy of INCB7839 in HER2+
Metastatic Breast Cancer (in combination with

Trastuzumab)

Dose of INCB7839

(BID) Rate (ORR)

Overall Response

ORR in Patients

with Plasma

Reference

Concentrations >

IC50

100 mg, 200 mg, 300

mg

40% - 50%

55% - 64%

[4115]

Signaling Pathways
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The inhibition of ADAM10 and ADAM17 by INCB7839 and INCB3619 has significant
downstream effects on oncogenic signaling pathways.

HER2/EGFR Signaling Pathway

ADAM10 and ADAM17 are responsible for cleaving the extracellular domain of HER2, leading
to the formation of the constitutively active p95-HER?2 fragment, which is associated with
resistance to trastuzumab.[2][4][5] These inhibitors block this cleavage, thereby reducing p95-
HER?2 levels. Similarly, they prevent the shedding of EGFR ligands like TGF-a, amphiregulin,
and heregulin, which in turn reduces the activation of EGFR and its downstream pathways,
including the PI3K/Akt and MAPK/ERK pathways.
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Caption: Inhibition of ADAM10/17 by INCB compounds blocks HER2 cleavage and EGFR
ligand shedding.

Neuroligin-3 Signaling in Glioma

In high-grade gliomas, neuronal activity promotes tumor growth through the release of
neuroligin-3 (NLGN3). ADAM10 is the primary sheddase responsible for cleaving NLGN3 from
the surface of neurons. Soluble NLGN3 then promotes glioma proliferation. INCB7839, by
inhibiting ADAM10, blocks this crucial interaction in the tumor microenvironment.
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Caption: INCB7839 inhibits ADAM10-mediated shedding of NLGN3, blocking glioma
proliferation.
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Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of INCB7839 and
INCB3619.

In Vitro ADAM10/17 Enzyme Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds
against ADAM10 and ADAM17.

e Methodology:

o Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide
substrate.

o The test compound (INCB7839 or INCB3619) is added at various concentrations.
o The enzymatic reaction is allowed to proceed at 37°C.

o The fluorescence intensity, which is proportional to substrate cleavage, is measured over
time using a fluorescence plate reader.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Viability and Apoptosis Assays

» Objective: To assess the effect of the inhibitors on cancer cell proliferation and induction of
apoptosis.

o Methodology:

o Cell Culture: Cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media
and conditions.

o Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations
of the test compound for 72-96 hours.
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o Viability Assessment (MTT Assay): MTT reagent is added to the wells and incubated. The
resulting formazan crystals are dissolved, and the absorbance is measured to determine
the percentage of viable cells relative to an untreated control.

o Apoptosis Assessment (Annexin V Staining): Treated cells are stained with Annexin V and
a viability dye (e.qg., propidium iodide). The percentage of apoptotic cells is quantified by
flow cytometry.

Xenograft Tumor Models
o Objective: To evaluate the in vivo antitumor efficacy of the compounds.
o Methodology:
o Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

o Cell Implantation: A suspension of human cancer cells (e.g., A549, BT474, or patient-
derived glioblastoma cells) is injected subcutaneously or orthotopically into the mice.

o Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice
are then randomized into treatment and control groups. The test compound is
administered via the specified route (e.g., oral gavage, intraperitoneal, or subcutaneous
injection) at the indicated dose and schedule.

o Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of
the study, tumors may be excised for further analysis (e.g., western blotting for pathway
markers). Tumor growth inhibition is calculated based on the difference in tumor volume
between the treated and control groups.

Clinical Trial in HER2+ Metastatic Breast Cancer
(INCB7839)

o Objective: To assess the safety and efficacy of INCB7839 in combination with trastuzumab.
o Methodology:

o Study Design: A single-arm, open-label, dose-escalation Phase I/II trial.
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o Patient Population: Women with HER2+ metastatic breast cancer who were naive to
chemotherapy for metastatic disease.

o Treatment Regimen: Patients received INCB7839 orally twice daily at doses of 100 mg,
200 mg, or 300 mg, in combination with standard trastuzumab therapy.

o Efficacy Endpoints: The primary endpoints included overall response rate (ORR).
Pharmacodynamic markers such as circulating HER2 extracellular domain (ECD) levels
were also assessed.

Conclusion

Both INCB7839 and INCB3619 are potent dual inhibitors of ADAM10 and ADAM17 with
demonstrated preclinical antitumor activity. INCB7839 has progressed further into clinical
development, showing promising efficacy in combination with trastuzumab for HER2+ breast
cancer, particularly in a patient population with a known resistance mechanism. The preclinical
data for INCB3619 also supports its potential as an anticancer agent, especially in combination
with other targeted therapies. The choice between these compounds for further research and
development would depend on a comprehensive evaluation of their full preclinical and clinical
data, including detailed pharmacokinetic and safety profiles. A notable adverse event
associated with INCB7839 in some studies has been deep vein thrombosis, which would be a
key consideration in its continued development.
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o 5. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

 To cite this document: BenchChem. [Comparing INCB7839 and INCB3619 efficacy].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684442#comparing-incb7839-and-inch3619-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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